![molecular formula C16H26OSi B14873686 t-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane](/img/structure/B14873686.png)
t-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane is an organosilicon compound that features a phenoxy group substituted with a tert-butyl-dimethylsilyl group and a 2-methylallyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane typically involves the reaction of 4-(2-methylallyl)phenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-(2-methylallyl)phenol+tert-butyl-dimethylsilyl chloride→terthis compound+HCl
Industrial Production Methods
In an industrial setting, the production of terthis compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as fluoride ions can be used to replace the silyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the silyl group.
Scientific Research Applications
tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane involves the interaction of its functional groups with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silyl group can undergo nucleophilic substitution reactions. These interactions enable the compound to modify the properties of other molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-dimethylsilanol
- 2,4-Dimethyl-6-tert-butylphenol
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Uniqueness
tert-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane is unique due to the presence of both a silyl group and a 2-methylallyl group on the phenoxy ring. This combination of functional groups imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and material science.
Properties
Molecular Formula |
C16H26OSi |
|---|---|
Molecular Weight |
262.46 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[4-(2-methylprop-2-enyl)phenoxy]silane |
InChI |
InChI=1S/C16H26OSi/c1-13(2)12-14-8-10-15(11-9-14)17-18(6,7)16(3,4)5/h8-11H,1,12H2,2-7H3 |
InChI Key |
LPELLYTWBHLEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


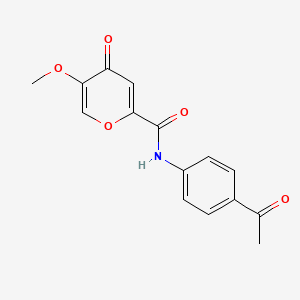
![2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/structure/B14873615.png)


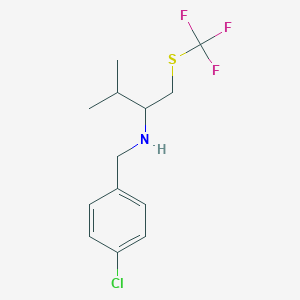

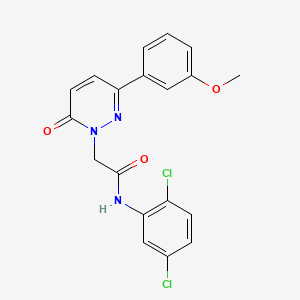

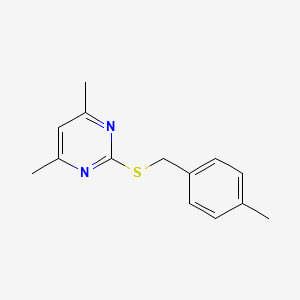

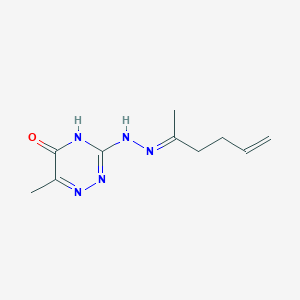
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-(4-bromophenoxy)acetamide](/img/structure/B14873694.png)

![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B14873701.png)
